molecular formula C7H8FN3O B3042340 1-(3-Fluorophenyl)semicarbazide CAS No. 57802-89-8

1-(3-Fluorophenyl)semicarbazide

Cat. No.: B3042340
CAS No.: 57802-89-8
M. Wt: 169.16 g/mol
InChI Key: BPNAAZQACXEBCV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)semicarbazide is a chemical compound with the molecular formula C7H8FN3O . It is used for research purposes.


Synthesis Analysis

The synthesis of semicarbazide derivatives, such as this compound, can be achieved through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate . The reaction includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl group attached to a semicarbazide . The exact mass of the compound is 169.06514005 g/mol .


Chemical Reactions Analysis

Semicarbazide derivatives, including this compound, have been found to exhibit antioxidant activity . They have been synthesized as potential antioxidant additives for synthetic lubricating oil . The reaction between semicarbazide and acetylacetone could proceed in two directions, resulting in different products .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 169.16 g/mol . It has a complexity of 165, a rotatable bond count of 2, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .

Safety and Hazards

While specific safety and hazard information for 1-(3-Fluorophenyl)semicarbazide is not available, general precautions for handling semicarbazide derivatives include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Semicarbazones, such as 1-(3-Fluorophenyl)semicarbazide, are known to have biological activity against many common species of bacteria . They are synthesized by a condensation reaction between a ketone or aldehyde and semicarbazide . The biological properties of semicarbazones are often related to metal ion coordination .

Mode of Action

The mode of action of semicarbazones involves their interaction with their targets, leading to changes in the target’s function. For instance, semicarbazones have been found to exhibit a broad range of activities, including anti-fungal, anti-bacterial, anticonvulsant, anticancer, antimicrobial activity, and anti-inflammatory activity . They are also used as ligands as cytotoxic agents, spectrophotometric agents for the analysis of metal ions, and in the qualitative organic analysis of carbonyl compounds .

Biochemical Pathways

Semicarbazones in general are known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .

Pharmacokinetics

Semicarbazones have been subjected to computational pharmacokinetic studies to predict molecular properties .

Result of Action

The result of the action of this compound is the inhibition of the growth of various species of bacteria, fungi, and other microorganisms . It also exhibits anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, semicarbazide has become an important pollutant in the environment, demonstrating accumulative and reproductive toxicity, mutagenicity and genotoxicity, endocrine disruption, and neurotoxicity . To reduce the content of semicarbazide in the environment, it is crucial to control the use of nitrofurazone effectively .

Properties

IUPAC Name

(3-fluoroanilino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNAAZQACXEBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluorophenyl)semicarbazide
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1-(3-Fluorophenyl)semicarbazide
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1-(3-Fluorophenyl)semicarbazide
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1-(3-Fluorophenyl)semicarbazide
Reactant of Route 6
1-(3-Fluorophenyl)semicarbazide

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